Fmoc-D-Trp-OH

描述

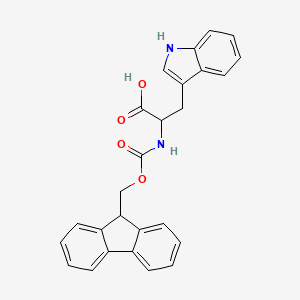

Fmoc-D-Trp-OH is a synthetic compound that belongs to the class of amino acids. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used as a protecting group in peptide synthesis. The compound also contains an indole ring, which is a structural motif found in many biologically active molecules.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Trp-OH typically involves the following steps:

Protection of the Amino Group: The amino group of the starting material is protected using the fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

Coupling Reaction: The protected amino acid is then coupled with an indole derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Deprotection: The Fmoc group is removed using a base such as piperidine, yielding the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the processes are carried out in controlled environments to ensure product purity and consistency.

化学反应分析

Types of Reactions

Fmoc-D-Trp-OH undergoes various chemical reactions, including:

Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The amino group can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized indole derivatives.

Reduction: Reduced amino acid derivatives.

Substitution: Substituted amino acid derivatives.

科学研究应用

Fmoc-D-Trp-OH has several scientific research applications:

Chemistry: Used as a building block in peptide synthesis due to the presence of the Fmoc protecting group.

Biology: Studied for its potential role in biological processes involving indole derivatives.

Medicine: Investigated for its potential therapeutic properties, particularly in the development of peptide-based drugs.

Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.

作用机制

The mechanism of action of Fmoc-D-Trp-OH involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, influencing biological processes. The Fmoc group serves as a protecting group during peptide synthesis, preventing unwanted reactions at the amino group.

相似化合物的比较

Similar Compounds

2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)-3-phenylpropanoic acid: Contains a phenyl group instead of an indole ring.

2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)-3-(4-hydroxyphenyl)propanoic acid: Contains a hydroxyphenyl group.

Uniqueness

Fmoc-D-Trp-OH is unique due to the presence of both the Fmoc protecting group and the indole ring. This combination makes it particularly useful in peptide synthesis and biological research, as it can be selectively deprotected and modified.

生物活性

Fmoc-D-Trp-OH (Fluorenylmethyloxycarbonyl-D-Tryptophan) is a derivative of tryptophan that has garnered significant attention in biochemical research due to its unique structural properties and biological activities. This article explores the biological activity of this compound, including its role in drug development, self-assembly properties, and potential therapeutic applications.

This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino acid tryptophan. This modification enhances the stability and solubility of the compound, making it suitable for various biochemical applications. The molecular formula is , and it has a molecular weight of approximately 530.58 g/mol.

1. Melanocortin Receptor Interaction

Research has demonstrated that this compound can influence melanocortin receptor activity, which is crucial in regulating various physiological functions such as appetite and energy homeostasis. In a study evaluating cyclic peptides, it was found that substituting tryptophan with D-Tryptophan (as in this compound) significantly improved binding affinity to the human melanocortin-4 receptor (hMC4R), achieving an IC50 value of 0.7 nM . This suggests that this compound may serve as a valuable scaffold for developing drugs targeting metabolic disorders.

2. Self-Assembly Properties

This compound exhibits notable self-assembly behavior when mixed with other Fmoc-protected amino acids. In co-assembly studies, it was shown to drive the formation of spherical nanoparticles when combined with Fmoc-Tyr-OH and Fmoc-Phe-OH. The hydrophobic nature of this compound influences the size and stability of these nanoparticles, which are crucial for drug delivery systems . The critical aggregation concentration (CAC) for this compound was determined to be significantly lower than that of other amino acids, indicating its strong propensity to form aggregates in solution .

3. Cytotoxicity and Therapeutic Potential

Recent studies have explored the cytotoxic effects of peptides containing this compound against various cancer cell lines. For instance, prenylated derivatives of tryptophan have shown promising results in reducing tumor growth by approximately 30% in neuroendocrine cancer models . This highlights the potential of this compound as a building block for developing anti-cancer agents.

Data Table: Biological Activities of this compound

Case Study 1: Melanotropin Analog Development

In a study focused on developing melanotropin analogs, researchers synthesized peptides incorporating this compound. These analogs exhibited enhanced binding affinities compared to their non-modified counterparts, suggesting that D-Tryptophan's stereochemistry plays a critical role in receptor interaction dynamics .

Case Study 2: Nanoparticle Formation

A collaborative study demonstrated that varying the ratio of this compound in co-assembled structures led to significant changes in nanoparticle size and morphology. This study utilized transmission electron microscopy (TEM) to visualize structural transformations, confirming that even small amounts of this compound could trigger substantial changes in assembly behavior .

属性

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O4/c29-25(30)24(13-16-14-27-23-12-6-5-7-17(16)23)28-26(31)32-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,14,22,24,27H,13,15H2,(H,28,31)(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGHMWKZOLAAOTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30875541 | |

| Record name | FMOC-TRYPTOPHAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30875541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144701-22-4, 35737-15-6 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144701-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-tryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035737156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS003170845 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334295 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。